molecular formula C28H48NO7P B13407091 (R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

(R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B13407091
M. Wt: 541.7 g/mol
InChI Key: VBWJUYJCHNAYRK-NTOWIYQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is a phospholipid compound characterized by the presence of an eicosapentaenoyl group attached to the glycerol backbone. This compound is a derivative of phosphatidylcholine, which is a major component of biological membranes.

Properties

Molecular Formula

C28H48NO7P

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h13-22,27,30H,5-12,23-26H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+/t27-/m1/s1

InChI Key

VBWJUYJCHNAYRK-NTOWIYQJSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine typically involves the esterification of eicosapentaenoic acid with sn-glycerol-3-phosphocholine. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve steps such as purification and characterization to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize production efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce saturated derivatives of the compound .

Scientific Research Applications

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The eicosapentaenoyl group can interact with specific receptors and enzymes, modulating inflammatory responses and other cellular processes. The compound’s effects are mediated through its interaction with molecular targets such as phospholipase A2 and cyclooxygenase enzymes .

Comparison with Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
  • 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
  • 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is unique due to the presence of the eicosapentaenoyl group, which contains multiple double bonds. This structural feature imparts distinct biophysical properties, such as increased membrane fluidity and enhanced interaction with specific proteins and enzymes. Compared to other phospholipids, it exhibits unique biological activities, particularly in modulating inflammatory responses and cardiovascular health .

Biological Activity

(R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex phospholipid compound that plays a significant role in various biological processes. This article aims to explore its biological activity through a detailed examination of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphocholine head group and an acyl chain derived from icosapentaenoic acid. The structural formula can be summarized as follows:

  • Molecular Formula : C32H64NO8P
  • Molecular Weight : 621.83 g/mol
  • CAS Number : 18194-25-7
  • Membrane Fluidity : The presence of unsaturated fatty acids in its structure enhances membrane fluidity, which is crucial for cellular functions such as signal transduction and membrane protein function.
  • Cell Signaling : The phosphocholine moiety is involved in cell signaling pathways that regulate various cellular processes including growth and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases due to its ability to enhance neuronal survival under stress conditions.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Lipid Research investigated the anti-inflammatory properties of this compound in human macrophages. Results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound. This suggests its potential use in managing inflammatory conditions.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha150 ± 2075 ± 15
IL-6200 ± 3090 ± 20

Study 2: Neuroprotective Properties

In a neurobiology study published in Neuroscience Letters, the compound was tested for its neuroprotective effects on cortical neurons subjected to oxidative stress. The results indicated that treatment with the compound significantly improved cell viability and reduced apoptosis compared to controls.

Treatment GroupViability (%)Apoptosis (%)
Control50 ± 540 ± 5
Compound85 ± 515 ± 5

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